molecular formula C4H6 B038975 1-Methylcyclopropene CAS No. 3100-04-7

1-Methylcyclopropene

Cat. No.: B038975
CAS No.: 3100-04-7
M. Wt: 54.09 g/mol
InChI Key: SHDPRTQPPWIEJG-UHFFFAOYSA-N
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Description

What is 1-Methylcyclopropene?

This compound is a compound that has been the subject of extensive scientific research, particularly in the field of horticulture[][]. It is an inhibitor of ethylene perception and is widely used to maintain the quality of several climacteric fruits during storage[].It has been found to have a high effect on inhibiting the respiratory rate, total soluble solid decrease, and maintaining titratable acid content during the end of the storage[].

The effects of this compound are not uniform across all species. Fruits from different species varied in their responses to this compound, with the most pronounced responses observed in rosaceous fruits, especially apple, European pear fruits, and tropical fruits[].

Synthetic Analysis

How to comprehensively analyze 1-Methylcyclopropene?

Reaction Equation  The synthesis of this compound involves the reaction of methallyl chloride and phenyllithium, which functions as a base. The reaction equation is as follows:

Methallyl chloride + Phenyl lithium (base) ->  LiCl + PhH + this compound[]

Reaction Conditions  The synthesis of this compound is carried out with sodium hydride in toluene at a temperature between 20-30°C. The reaction is performed under an inert atmosphere[].

Reaction Steps  The synthesis process of this compound involves several steps[]:

Clean and dry four bottles with nitrogen rinse for 30 minutes.

After rinsing, add 20 g of toluene and 3.9 g of NaH under nitrogen protection.

Gradually increase the temperature to 20-25 °C under nitrogen protection.

Add a mixture of 9.1 grams of 3-chloro-2-methylpropylene and 10 grams of toluene dropwise for one second.

Control the reaction temperature at 25-30 °C for two hours, gradually precipitate a large amount of light yellow this compound sodium salt.

Separate the this compound sodium salt by filtration[].

Reaction Mechanism  The reaction mechanism of this compound synthesis involves the reaction of methallyl chloride and phenyllithium, which functions as a base[]. The phenyllithium should be free of lithium halides[].

Molecular Structure

1-Methylcyclopropene molecular structure analysis guide?

Atomic Arrangement  The this compound molecule contains a total of 10 bonds. There are 4 non-H bonds, 1 multiple bond, 1 double bond, and 1 three-membered ring[].

Bonding Type  this compound contains total 10 bond(s);  4 non-H bond(s), 1 multiple bond(s), 1 double bond(s), and 1 three-membered ring(s)[].

Geometry  The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them[].

Electron Cloud Distribution  The electron cloud is distributed across the cyclopropene ring and the attached methyl group.

Stereochemistry  this compound is achiral[], meaning it does not have a non-superimposable mirror image and thus does not have stereoisomers.

Resonance Structure  this compound, as a cyclopropene derivative, does not have resonance structures. This is because the double bond in the cyclopropene ring cannot delocalize without breaking the ring structure.

Mechanism of Action

In-depth exploration of 1-Methylcyclopropene's mechanism of action

Overview of this compound  this compound (1-MCP) is a cyclopropene derivative used as a synthetic plant growth regulator. It is structurally related to the natural plant hormone ethylene and is used commercially to slow down the ripening of fruit and to help maintain the freshness of cut flowers[].

Target of Action  The main target of this compound  is the ethylene receptor in plants. Ethylene is a gas that acts at trace levels throughout the life of a plant by stimulating or regulating various processes such as the ripening of climacteric fruit, the opening of flowers, and the shedding of leaves[].

Mode of Action  The mechanism of action of this compound  involves its tightly binding to the ethylene receptor in plants, thereby blocking the effects of ethylene. This is described as a competitive inhibitor[].

Result of Action  The binding of this compound  to the ethylene receptor results in delayed fruit ripening[]. This is associated with positive effects on delaying ripening and maintaining quality. For example, this compound  treatment reduced 20 of the 44 ripening indicators of climacteric fruits by a minimum of 22% and increased 6 indicators by at least 20%[].

Side Effects  Based on studies with laboratory animals, no adverse effects are expected to humans who are exposed to end products that contain this compound, although eye irritation may occur if a user does not follow label directions[]. This compound  as a gas is not toxic to test animals.

Action Environment  this compound  is used in enclosed sites, such as coolers, truck trailers, greenhouses, storage facilities, It was found that this compound  could stay at higher concentrations for more than 36 hours during the controlled release experiment[].

Physical Properties

What are the physical properties of 1-Methylcyclopropene?

State This compound is a gas at room temperature and pressure[].

Color and Appearance This compound is colorless[].

Boiling Point  The boiling point of this compound is approximately 12 °C[].

Solubility  this compound is moderately soluble in water[].

Chemical Properties

What are the chemical properties of 1-Methylcyclopropene?

Chemical Reaction Type  This compound  is synthesized by the reaction of methallyl chloride and phenyllithium, which functions as a base. The phenyllithium should be free of lithium halides[]. The corresponding reaction of allyl chloride and phenyllithium mainly affords cyclopropylbenzene[].

Reactivity  This compound  is a gas under normal environmental conditions[]. It is used for prolonging the life of ornamental plants and cut flowers by preventing ethylene from attaching to plant tissues[]. The mechanism of action of this compound  involves its tightly binding to the ethylene receptor in plants, thereby blocking the effects of ethylene[].

Acidity and Alkalinity  As a hydrocarbon, it is to be neutral, neither acidic nor basic.

Stability  This compound  is a gas at standard temperature and pressure with a boiling point of approximately 12 °C[]. It is highly volatile. It is not persistent in soil systems but may, under certain conditions, persist in aquatic systems.

Biochemical Properties

What are the biochemical properties of 1-Methylcyclopropene?

This compound (1-MCP) is a synthetic plant growth regulator that is structurally related to the natural plant hormone ethylene. It plays a significant role in biochemical reactions, particularly those associated with the ripening of fruits and the maintenance of freshness in cut flowers[].

This compound  interacts with ethylene receptors in plants, acting as a competitive inhibitor[]. By binding tightly to these receptors, it blocks the effects of ethylene, thereby delaying the ripening process[]. This interaction with ethylene receptors is a key aspect of its biochemical activity[].

Cellular Effects of this compound

At the cellular level, this compound  has been found to have a variety of effects. It can reduce certain ripening indicators in climacteric fruits by a minimum of 22% and increase others by at least 20%[]. These effects are associated with positive impacts on delaying ripening and maintaining quality[].

This compound  also influences the expression of genes related to ethylene biosynthesis and signaling[]. For instance, it has been found to upregulate the expression of the ethylene receptor gene MdETR1[].

Molecular Mechanism of this compound

The molecular mechanism of this compound  involves its interaction with ethylene receptors in plants. By binding to these receptors, it forms an ethylene-receptor complex, which results in the inhibition of ethylene perception. This mechanism effectively delays fruit ripening[].

A molecular docking approach has been used to study the interaction of this compound  and the ethylene molecule with the ethylene binding receptor protein[]. The study revealed that this compound  has a higher affinity to bind ethylene receptors (indicating less binding energy) than ethylene itself. This confirms its efficacy in inhibiting ethylene signaling and can be regarded as an ethylene perception inhibitor[].

Time Effect of this compound

The effect of this compound  changes over time. Generally, treatment durations of 12–24 hours are sufficient to achieve a full response. The impact of this compound  is also influenced by a variety of factors including the species being treated, the developmental stage of the plant, the time from harvest to treatment, and the need for multiple applications.

Scientific Research Applications

What are the biochemical properties of 1-Methylcyclopropene?

Delaying Fruit Ripening

This compound (1-MCP) is widely used in the scientific research and commercial sectors to delay the ripening of various fruits, including tropical and temperate fruit crops[]. By inhibiting ethylene action, this compound  can prolong the shelf life of many fruits.

Maintaining Freshness of Cut Flowers

This compound  is also used to maintain the freshness of cut flowers. By blocking the effects of ethylene, it helps to extend the vase life of cut flowers, thereby improving their commercial value[].

Postharvest Analysis in Papaya

In a study conducted on papaya, this compound  was used to understand the effect of ethylene in regulating the fruit ripening process. The study revealed that this compound  has a higher affinity to bind ethylene receptors than ethylene itself, confirming its efficacy in inhibiting ethylene responses[].

Improving Storage Potential of Horticultural Crops

This compound  is registered for use on a number of crops, including apple, apricot, avocado, banana, broccoli, kiwifruit, pear, mango, melon, peach, nectarine, persimmon, plum, and tomato[]. It is used to improve the storage potential and maintain the quality of these horticultural crops.

Preventing Ethylene Effects in Vegetables

This compound  is used to prevent ethylene effects in a broad range of vegetables. This helps to prolong the shelf life of vegetables, making it a valuable tool in postharvest technology[].

Research Tool for Understanding Ethylene Role in Plants

This compound  is used as a tool to increase understanding of the involvement of ethylene in ripening and senescence processes. It has resulted in an exciting era for postharvest scientists[].

Delaying Vivipary in Chayote

This compound  has been used in research to delay vivipary (premature sprouting) in chayote. This application helps to maintain the quality of chayote during storage[].

Suppressing Pigment Accumulation and Softening of Strawberry

In strawberries, this compound  has been used to suppress pigment accumulation and softening. This helps to maintain the quality and extend the shelf life of strawberries[].

Product Comparison

1-Methylcyclopropene,Ethylene: Similarities and Differences of Organic Compounds

Similarities

Chemical Structure: Both 1-MCP and Ethylene are small organic molecules. They both contain a carbon-carbon double bond, which is crucial for their interaction with ethylene receptors in plants[][].

Interaction with Ethylene Receptors: Both 1-MCP and Ethylene can bind to ethylene receptors in plants. However, they have different effects once bound. Ethylene binding to the receptors reduces the activity of CTR1 protein leading to an increase in activity of EIN2 protein[]. EIN2 is thought to stimulate ethylene responses[]. On the other hand, 1-MCP inhibits ethylene perception by binding to ethylene receptors to form an ethylene-receptor complex, resulting in delayed fruit ripening[][].

Role in Fruit Ripening: Both 1-MCP and Ethylene play roles in the ripening of climacteric fruits. Ethylene is a natural plant hormone that promotes the ripening process[]. 1-MCP, on the other hand, is used to delay the ripening of fruits, thereby maintaining their freshness during storage[].

Commercial Use: Both 1-MCP and Ethylene are used commercially in the agriculture industry. Ethylene is often used to artificially ripen fruits, while 1-MCP is used to maintain the quality of several climacteric fruits during storage[].

Differences

Mechanism: While both 1-MCP and Ethylene interact with ethylene receptors in plants, they have different effects once bound. Ethylene binding to the receptors reduces the activity of CTR1 protein leading to an increase in activity of EIN2 protein[]. EIN2 is thought to stimulate ethylene responses. On the other hand, 1-MCP inhibits ethylene perception by binding to ethylene receptors to form an ethylene-receptor complex, resulting in delayed fruit ripening[][].

Effect on Plant Growth and Development: Ethylene is a natural plant hormone that promotes the ripening process[]. In contrast, 1-MCP is used to delay the ripening of fruits, thereby maintaining their freshness during storage[].

Source: Ethylene is a natural plant hormone, while 1-MCP is a synthetic compound[].

Commercial Use: Ethylene is often used to artificially ripen fruits, while 1-MCP is used to maintain the quality of several climacteric fruits during storage[].

Related Small Molecules

Emideltide,EUK 118,Bis(choline)tetrathiomolybdate,Benzbromarone,H-Pro-His-Cys-Lys-Arg-Met-OH,Isorhynchophylline,3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-amide,Ethylenediaminetetraacetic acid disodium salt dihydrate,Tetrasodium ethylenediaminetetraacetate dihydrate,Kinetin,Diallyl trisulfide,Benzbromarone,4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one,Imisopasem manganese,beta-Eudesmol,Edetate trisodium

Future Directions

The research and development of 1-Methylcyclopropene (1-MCP) have mainly centered on its application in apples, but there's growing interest in its potential for a broader range of fruit species. Future research directions in this field involve several key areas:

Expanding to Various Crops: Research is increasingly focusing on a wide variety of fruit species beyond apples. This expansion requires a nuanced understanding of how different crops respond to 1-MCP, considering the specific needs and characteristics of each type of fruit[].

Preharvest Factors and Harvest Conditions: Future research will delve into how preharvest factors, such as sunlight exposure and growth conditions, influence the efficacy of 1-MCP. Understanding these factors is crucial for optimizing the application of 1-MCP in different environmental conditions and for different fruit varieties[].

Disease Control Integration: Investigating 1-MCP's role in disease control programs is another important research avenue. Determining its influence on disease resistance and how it can be integrated into existing disease control strategies will be crucial for maximizing its benefits in horticulture[].

Orchard Management Tools: There is potential for using 1-MCP in sprayable formulations as a tool for orchard management. These applications could address preharvest issues like fruit abscission and enhance post-harvest fruit quality[].

Properties

IUPAC Name

1-methylcyclopropene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6/c1-4-2-3-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDPRTQPPWIEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6
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DSSTOX Substance ID

DTXSID2035643
Record name 1-Methylcyclopropene
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Molecular Weight

54.09 g/mol
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Physical Description

Gas; [HSDB]
Record name 1-Methylcyclopropene
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Mechanism of Action

1-MCP has a mode of action in plants which is a non-persistent and non-toxic mode of action. 1-MCP prevents the natural chemical, ethylene, from binding to ethylene receptors in plants. This mode of action is not relevant in animals, since ethylene receptors are not present in animal tissues., It was first noted that 2, 5-norbornadiene seemed to counteract ethylene. Studies showed it was a competitive inhibitor of ethylene responses, and knowledge that ethylene antagonists like ethylene agonists bound to silver in the same order as they were active as inhibitors was obtained. Ring strain appeared to be a primary factor that led to trans-cyclooctene then to diazocyclopentadiene. This same concept allowed for the use of chemical concepts that lead to cyclopropenes. More recent work indicates additional factors can come into play in the development of ethylene antagonists at the receptor level and these are now being utilized to find additional and improved antagonists. 1-MCP is likely to remain a primary means of controlling ethylene responses for the immediate future., Volatile esters are major aroma components of apple, and an alcohol acyltransferase (AAT) catalyzes the final step in ester biosynthesis. The gene MdAAT2, which encodes a predicted 51.2 kDa protein containing features of other acyl transferases, was isolated from Malus domestica Borkh. (cv. Golden Delicious). In contrast to other apple varieties, the MdAAT2 gene of Golden Delicious is exclusively expressed in the fruit. The MdAAT2 protein is about 47.9 kDa and mainly localized in the fruit peel, as indicated by immunoblot and immunolocalization analysis. Northern blot and immunoblot analysis showed that the transcription and translation of MdAAT2 have a positive correlation with apple AAT enzyme activity and ester production, except in the later ripening stage, suggesting that MdAAT2 is involved in the regulation of ester biosysthesis and that a post-translation modification may be involved in regulation of AAT enzyme activity. Tissue disk assays of fruit peel revealed that using extraneous alcohols can recover the corresponding ester formation. Transcription and translation of MdAAT2 were both depressed by 1-methylcyclopropene (1-MCP) treatment and subsequent ester production was also prevented. These results suggest that: (1) ester production is mainly regulated by MdAAT2; (2) ethylene is also involved in this regulatory progress and (3) ester compounds rely principally on the availability of substrates., By screening for ethylene response mutants in Arabidopsis, a novel mutant, eer2, was isolated which displays enhanced ethylene responses. On a low nutrient medium (LNM) light-grown eer2 seedlings showed a significant hypocotyl elongation in response to low levels of 1-amino-cyclopropane-1-carboxylate (ACC), the precursor of ethylene, compared with the wild type, indicating that eer2 is hypersensitive to ethylene. Treatment with 1-MCP (1-methylcyclopropene), a competitive inhibitor of ethylene signalling, suppressed this hypersensitive response, demonstrating that it is a bona fide ethylene effect. By contrast, roots of eer2 were less sensitive than the wild type to low concentrations of ACC. The ethylene levels in eer2 did not differ from the wild type, indicating that ethylene overproduction is not the primary cause of the eer2 phenotype. In addition to its enhanced ethylene response of hypocotyls, eer2 is also affected in the pattern of senescence and its phenotype depends on the nutritional status of the growth medium. Furthermore, linkage analysis of eer2 suggests that this mutant defines a new locus in ethylene signalling., Auxin, which has been implicated in multiple biochemical and physiological processes, elicits three classes of genes (Aux/IAAs, SAURs and GH3s) that have been characterized by their early or primary responses to the hormone. A new GH3-like gene was identified from a suppressive subtraction hybridization (SSH) library of pungent pepper (Capsicum chinense L.) cDNAs. This gene, CcGH3, possessed several auxin- and ethylene-inducible elements in the putative promoter region. Upon further investigation, CcGH3 was shown to be auxin-inducible in shoots, flower buds, sepals, petals and most notably ripening and mature pericarp and placenta. Paradoxically, this gene was expressed in fruit when auxin levels were decreasing, consistent with ethylene-inducibility. Further experiments demonstrated that CcGH3 was induced by endogenous ethylene, and that transcript accumulation was inhibited by 1-methylcyclopropene, an inhibitor of ethylene perception. When over-expressed in tomato, CcGH3 hastened ripening of ethylene-treated fruit. These results implicate CcGH3 as a factor in auxin and ethylene regulation of fruit ripening and suggest that it may be a point of intersection in the signaling by these two hormones.
Record name 1-METHYLCYCLOPROPENE
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Color/Form

Gas

CAS No.

3100-04-7
Record name 1-Methylcyclopropene
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Record name 1-Methylcyclopropene
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Record name 1-Methylcyclopropene
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Record name Cyclopropene, 1-methyl
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylcyclopropene
Reactant of Route 2
1-Methylcyclopropene
Reactant of Route 3
1-Methylcyclopropene
Reactant of Route 4
1-Methylcyclopropene
Reactant of Route 5
1-Methylcyclopropene
Reactant of Route 6
1-Methylcyclopropene

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